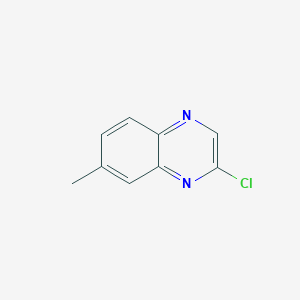

2-Chloro-7-methylquinoxaline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-7-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTMISOVULFCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343268 | |

| Record name | 2-Chloro-7-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90272-84-7 | |

| Record name | 2-Chloro-7-methylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90272-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-7-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization for Quinoxaline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the elucidation of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy of 2-Chloro-7-methylquinoxaline provides information on the number, environment, and coupling of hydrogen atoms within the molecule. The predicted ¹H-NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on the quinoxaline (B1680401) ring system and the methyl group protons.

The aromatic region is expected to show complex splitting patterns due to the spin-spin coupling between adjacent protons. The proton on the pyrazine (B50134) ring is anticipated to appear as a singlet, while the protons on the benzene (B151609) ring will present as a set of coupled signals. The methyl protons are expected to appear as a distinct singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H3 | 8.65 | Singlet |

| H5 | 7.90 | Doublet |

| H6 | 7.55 | Doublet of doublets |

| H8 | 7.80 | Singlet |

Note: These are predicted values and may vary from experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C-NMR spectrum.

The spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbons of the quinoxaline ring will resonate in the downfield aromatic region, with the carbon atom bonded to the chlorine atom (C2) expected at a characteristic chemical shift. The methyl carbon will appear as a single peak in the upfield aliphatic region.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 150.0 |

| C3 | 145.0 |

| C4a | 141.0 |

| C5 | 129.0 |

| C6 | 130.0 |

| C7 | 140.0 |

| C8 | 128.0 |

| C8a | 142.0 |

Note: These are predicted values and may vary from experimental results.

The chemical shifts observed in both ¹H and ¹³C-NMR spectra are significantly influenced by the electronic effects of the substituents on the quinoxaline ring. The electron-withdrawing nature of the chlorine atom at the C2 position causes a downfield shift for the adjacent C3 and C8a carbons and their attached protons. Conversely, the electron-donating methyl group at the C7 position results in an upfield shift for the C6, C8, and C5 carbons and their corresponding protons, reflecting an increase in electron density at these positions. These substituent-induced shifts are crucial for the unambiguous assignment of all signals in the NMR spectra.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to display characteristic absorption bands corresponding to the various vibrational modes of its structural components.

Key predicted vibrational frequencies include C-H stretching vibrations from the aromatic rings and the methyl group, C=N and C=C stretching vibrations characteristic of the quinoxaline core, and the C-Cl stretching vibration.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 |

| C=N Stretch | 1620-1580 |

| Aromatic C=C Stretch | 1550-1450 |

Note: These are predicted values and may vary from experimental results.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

Due to the presence of a chlorine atom, the molecular ion peak will be accompanied by an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The fragmentation pattern would likely involve the loss of a chlorine radical, followed by the subsequent fragmentation of the quinoxaline ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 178 | Molecular ion (with ³⁵Cl) |

| [M+2]⁺ | 180 | Molecular ion (with ³⁷Cl) |

Note: These are predicted values and may vary from experimental results.

Elemental Analysis (C, H, N)

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and nitrogen) within the compound. This data is crucial for confirming the empirical and molecular formula of this compound. The theoretical percentages are calculated based on its molecular formula, C₉H₇ClN₂.

Table 5: Elemental Analysis Data for this compound

| Element | Molecular Formula | Theoretical % |

|---|---|---|

| Carbon (C) | C₉H₇ClN₂ | 60.52 |

| Hydrogen (H) | C₉H₇ClN₂ | 3.95 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and highly effective technique for monitoring the progress of chemical reactions in real-time. libretexts.organalyticaltoxicology.com It is an indispensable tool in the synthesis of quinoxaline derivatives, including this compound, allowing chemists to qualitatively assess the consumption of starting materials and the formation of the desired product. chemijournal.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel. chemijournal.com Alongside the reaction mixture, reference spots of the starting materials and, if available, the pure product are also applied. libretexts.orgrochester.edu A "co-spot," where the reaction mixture is spotted on top of the starting material, is often used to confirm the identity of the spots. rochester.edu The plate is then developed in a suitable solvent system (eluent), and the separated components are visualized, commonly under UV light. chemijournal.comyoutube.com

For a typical synthesis of this compound, the progress of the reaction can be tracked by observing the gradual disappearance of the reactant spots and the concurrent appearance of a new spot corresponding to the product. The reaction is generally considered complete when the spot of the limiting reactant is no longer visible in the reaction mixture lane. libretexts.orgyoutube.com The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying the different components. chemijournal.com

Table 1: Illustrative TLC Data for the Synthesis of this compound

| Compound | Role | Rf Value (15% Ethyl Acetate in Hexane) | Visualization |

| 4-methyl-1,2-phenylenediamine | Starting Material | 0.25 | UV active |

| Glyoxylic Acid Derivative | Starting Material | 0.10 | UV active/Stain |

| This compound | Product | 0.55 | UV active |

Note: Rf values are illustrative and can vary based on specific TLC plate, solvent system, and laboratory conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, making it invaluable for the structural elucidation and confirmation of newly synthesized compounds like this compound. measurlabs.comlongdom.org Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. researchgate.net This level of precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. longdom.orgresearchgate.net

For this compound (molecular formula C₉H₇ClN₂), HRMS can distinguish its exact mass from other potential compounds with the same nominal mass. A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. docbrown.infodocbrown.info Consequently, the molecular ion in the mass spectrum will appear as two peaks (M+ and M+2) separated by two mass units, with a relative intensity ratio of approximately 3:1, providing definitive evidence for the presence of a single chlorine atom. miamioh.edu

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for compounds like this compound involve the loss of the chlorine radical (Cl•) or the elimination of neutral molecules.

Table 2: HRMS Data for this compound

| Parameter | Value | Description |

| Molecular Formula | C₉H₇ClN₂ | - |

| Calculated Exact Mass ([M]⁺ for ³⁵Cl) | 178.0325 | The theoretical monoisotopic mass of the molecular ion. |

| Calculated Exact Mass ([M+2]⁺ for ³⁷Cl) | 180.0295 | The theoretical mass of the molecular ion containing the ³⁷Cl isotope. |

| Key Fragment Ion | [M-Cl]⁺ | Corresponds to the loss of the chlorine atom. |

| m/z of [M-Cl]⁺ | 143.0609 | Represents the C₉H₇N₂⁺ fragment. |

UV-Vis Spectrophotometry for Degradation Studies

UV-Vis spectrophotometry is a widely used technique to study the stability and degradation kinetics of organic compounds. usp.ac.fj In the context of this compound, this method can be employed to monitor its degradation when exposed to environmental factors such as UV light, which can induce photochemical reactions. usp.ac.fj

Quinoxaline and its derivatives are known to exhibit characteristic absorption bands in the UV-Vis region. byu.edu These absorptions are typically due to π-π* and n-π* electronic transitions within the aromatic and heterocyclic ring systems. nih.govsymbiosisonlinepublishing.com The absorption spectrum of this compound would be expected to show distinct peaks (λmax) at specific wavelengths.

To conduct a degradation study, a solution of the compound is exposed to a stress condition, such as a high-intensity UV lamp. The UV-Vis absorption spectrum is then recorded at regular intervals. mdpi.com As the compound degrades, its chromophoric structure is altered or destroyed, leading to a decrease in the absorbance at its characteristic λmax. usp.ac.fj This change in absorbance over time can be used to determine the rate of degradation. The appearance of new absorption bands may also indicate the formation of degradation products.

Table 3: Hypothetical UV-Vis Data for Photodegradation of this compound

| Time (hours) | Absorbance at λmax₁ (~250 nm) | Absorbance at λmax₂ (~320 nm) |

| 0 | 0.985 | 0.650 |

| 1 | 0.812 | 0.515 |

| 2 | 0.675 | 0.408 |

| 4 | 0.450 | 0.255 |

| 8 | 0.210 | 0.112 |

Note: Data is hypothetical and represents a typical degradation profile where the concentration of the parent compound decreases over time upon exposure to UV light.

Computational and Theoretical Studies of 2 Chloro 7 Methylquinoxaline and Its Analogs

Molecular Modeling and Docking Analysis

Molecular modeling and docking are pivotal computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein (receptor). This approach is crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.

Studies on quinoxaline (B1680401) derivatives have frequently employed molecular docking to explore their potential as inhibitors of various enzymes and receptors implicated in diseases. For instance, docking studies have been conducted to evaluate quinoxaline analogs as potential anticancer and anti-inflammatory agents by targeting receptors like Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govresearchgate.net

The process involves generating 3D structures of the ligands and docking them into the receptor's binding pocket. researchgate.net The binding affinity is then estimated using scoring functions, which calculate the strength of the noncovalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the amino acid residues of the receptor. researchgate.netresearchgate.net A higher score typically indicates a more stable ligand-receptor complex and potentially higher biological activity. researchgate.net

For example, a study on novel quinoxaline derivatives targeting EGFR and COX-2 showed a good correlation between the docking scores and the experimentally obtained biological results. nih.gov Similarly, in the design of 3-methylquinoxaline derivatives as VEGFR-2 inhibitors, docking studies identified compounds with higher predicted binding affinities than the reference drug Sorafenib. researchgate.net These studies highlight the utility of molecular docking in identifying key interactions and guiding the design of more potent analogs. nih.govnih.gov The interaction patterns observed often involve the quinoxaline core forming hydrogen bonds and hydrophobic interactions with critical residues in the active site. researchgate.net

| Quinoxaline Analog Class | Target Receptor | Key Interactions Observed | Reference |

|---|---|---|---|

| Novel quinoxaline derivatives | EGFR & COX-2 | Good correlation between docking scores and biological activity. | nih.gov |

| 3-Methylquinoxaline derivatives | VEGFR-2 | Hydrogen bonding with GLY844 and GLU876; π-sulfur interactions with CYS1022. | researchgate.net |

| General quinoxaline derivatives | AMPA Receptor | Interactions with residues such as Glu-13, Tyr-16, Pro-89, Arg-96. | researchgate.net |

| Quinoxaline pharmacophore derivatives | EGFR | Identification of a promising agent (compound 4i) for further investigation. | nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule, researchers can identify key structural features, known as pharmacophores, that are essential for its function.

For quinoxaline derivatives, SAR studies have been instrumental in optimizing their activity for various therapeutic targets. These studies have revealed that the nature and position of substituents on the quinoxaline ring significantly impact their biological effects. mdpi.com

Key findings from SAR studies on quinoxaline analogs include:

Influence of Substituents: The biological activity can be modulated by introducing different functional groups. For example, electron-releasing groups like methoxy (-OCH3) at certain positions can be essential for anticancer activity, while electron-withdrawing groups like fluorine (-F) or chlorine (-Cl) can decrease it in some contexts but enhance it in others. mdpi.comnih.gov In a series of anti-Plasmodium falciparum agents, the presence of a halogen atom at position 7 led to an increase in activity. nih.gov

Role of Linkers: The type of linker connecting the quinoxaline nucleus to other chemical moieties is often crucial. For instance, an NH-CO linker at the second position was found to increase anticancer activity, whereas aliphatic linkers decreased it. mdpi.com Similarly, an NH linker at the third position was identified as essential for the activity of certain anticancer quinoxalines. mdpi.com

Impact of Heterocyclic Systems: Fusing or linking other heterocyclic rings, such as benzoxazole, to the quinoxaline core can produce compounds with higher activity compared to those with benzimidazole or benzothiazole systems. mdpi.com

These SAR insights provide a rational basis for the design of new analogs with improved potency and selectivity. nih.govresearchgate.net

| Structural Modification | Effect on Activity | Context/Example | Reference |

|---|---|---|---|

| Electron-releasing group (-OCH3) at R1, R2, R3 | Essential for activity | Anticancer quinoxalines | mdpi.com |

| Electron-withdrawing group (-Cl) replacing -OCH3 | Decreases activity | Anticancer quinoxalines | mdpi.com |

| Halogen atom at position 7 | Increases activity | Anti-Plasmodium falciparum agents | nih.gov |

| NH-CO linker at position 2 | Increases activity | Anticancer quinoxalines | mdpi.com |

| Aliphatic linker at position 2 | Decreases activity | Anticancer quinoxalines | mdpi.com |

| Benzoxazole moiety at position 2 | Higher activity than other heterocycles | Anticancer quinoxalines | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov QSAR models use molecular descriptors—numerical values that characterize the physicochemical, topological, and electronic properties of molecules—to predict the activity of new, untested compounds. researchgate.net

This approach is highly effective in drug design for prioritizing the synthesis of compounds with the highest predicted efficacy. nih.gov For quinoline and quinoxaline derivatives, several QSAR studies have been conducted to build predictive models for their activity against various targets. nih.govresearchgate.netmdpi.com

The development of a QSAR model typically involves:

Data Set Collection: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound using computational software. researchgate.net

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity. nih.govresearchgate.net

Validation: The model's robustness and predictive power are rigorously tested using internal and external validation techniques. researchgate.net

In a study of tetrahydroquinoline derivatives as LSD1 inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were successfully developed. mdpi.com These models yielded good statistical and predictive properties and provided contour maps that visualize the regions where steric, hydrophobic, or electrostatic modifications would likely enhance or diminish activity. mdpi.com Such models serve as a valuable guide for designing new derivatives with improved inhibitory potential. mdpi.com

Electronic Properties and Their Modulation

The electronic properties of the quinoxaline core are fundamental to its chemical reactivity and its function in various applications, from pharmaceuticals to materials science. Quinoxaline derivatives are recognized as versatile building blocks for π-conjugated systems and are known for their electron-deficient nature, which makes them attractive as electron-transporting materials (ETMs). qmul.ac.uknih.gov

Computational methods, particularly Density Functional Theory (DFT), are extensively used to investigate the electronic characteristics of these molecules. nih.govbjp-bg.com Key electronic properties studied include:

HOMO and LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's charge transport capabilities. beilstein-journals.org The energy gap between HOMO and LUMO dictates the molecule's electronic absorption and emission properties. nih.gov

Electron-Accepting Ability: The strong electron-accepting ability of the quinoxaline core enables efficient electron injection and charge collection, which is beneficial in applications like dye-sensitized solar cells (DSSCs). beilstein-journals.org

Modulation by Substituents: The electronic properties of the quinoxaline ring can be precisely tuned by introducing different functional groups. beilstein-journals.org Electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., chloro, nitro) can alter the HOMO-LUMO gap and modulate the intramolecular charge transfer (ICT) characteristics. nih.govbeilstein-journals.org For instance, a study showed that a twofold chlorine substitution resulted in the highest HOMO level among a series of derivatives, indicating a strong electron-donating effect in that specific context. nih.gov

This ability to fine-tune the electronic properties through structural modification makes quinoxaline derivatives highly versatile for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). qmul.ac.uknih.gov

| Property | Significance | Modulation | Reference |

|---|---|---|---|

| Electron-deficient nature | Makes it a good electron acceptor and suitable for ETMs. | Inherent to the quinoxaline core. | nih.gov |

| HOMO/LUMO Levels | Determine charge transport, energy gap, and optical properties. | Can be precisely controlled by adding electron-donating or -withdrawing groups. | nih.govbeilstein-journals.org |

| Intramolecular Charge Transfer (ICT) | Critical for applications in optoelectronics and solar cells. | Fine-tuned by substituents that enhance the push-pull electronic character. | nih.govbeilstein-journals.org |

| High Electron Mobility | Desirable characteristic for use in organic electronics. | Dependent on molecular structure and crystal packing. | beilstein-journals.org |

Reaction Mechanism Elucidation

Understanding the reaction mechanisms of 2-chloro-7-methylquinoxaline is key to predicting its reactivity and designing efficient synthetic pathways for its derivatives. The chlorine atom at the 2-position of the quinoxaline ring is a leaving group, making this position susceptible to nucleophilic substitution reactions.

The most probable mechanism for the substitution of the chlorine atom is a nucleophilic aromatic substitution (SNAr) . This mechanism is common for halo-heteroarenes, especially when the halogen is attached to a carbon atom adjacent to a ring nitrogen. The SNAr reaction typically proceeds in two steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the adjacent nitrogen atom in the pyrazine (B50134) ring helps to stabilize this intermediate by delocalizing the negative charge.

Departure of the Leaving Group: The chloride ion is eliminated from the intermediate, restoring the aromaticity of the quinoxaline ring and forming the final substituted product.

Studies on related chloroquinolines have demonstrated their reactivity towards various nucleophiles such as thiols, amines, and hydrazines, proceeding via nucleophilic displacement of the chlorine atom. mdpi.com The reactivity at a given position can be influenced by the nature of the leaving group and the reaction conditions. For example, in 2,4-dichloro-8-methylquinoline, the chlorine at position 4 is generally more reactive towards nucleophiles than the one at position 2. mdpi.com The elucidation of these mechanisms is crucial for synthetic chemists to control the regioselectivity of reactions and to access a wide array of functionalized quinoxaline derivatives for further study.

Applications of Quinoxaline Compounds in Catalysis

Quinoxaline-Derived Ligands in Metal Catalysis

The development of novel ligands is a cornerstone of modern organometallic chemistry and catalysis. Ligands bind to a central metal atom, influencing its electronic properties and steric environment, which in turn dictates the efficiency and selectivity of a catalytic reaction. 2-Chloro-7-methylquinoxaline serves as an excellent starting point for creating such ligands due to the reactivity of its C2-chlorine atom.

The chlorine at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of various coordinating groups containing donor atoms such as nitrogen, phosphorus, sulfur, or oxygen. For instance, reaction with a phosphine-containing nucleophile can yield a P,N-type ligand, where the phosphorus atom and one of the quinoxaline (B1680401) nitrogen atoms can chelate to a metal center. The dual functionality of the electron-withdrawing chlorine atom and the electron-donating methyl group on the benzene (B151609) ring of the quinoxaline core allows for fine-tuning of the electronic properties of the resulting ligand system. This modulation is critical for optimizing the performance of transition metal catalysts used in cross-coupling reactions. The quinoxaline framework itself is a significant component, providing a rigid and planar scaffold that can enforce a specific geometry on the resulting metal complex.

Oxygen Transfer Reactions

Oxygen transfer reactions, such as epoxidations and sulfoxidations, are fundamental processes in organic synthesis. These reactions are often catalyzed by metal complexes that can activate an oxygen source (e.g., hydrogen peroxide or a peroxy acid) and transfer an oxygen atom to a substrate. The catalyst's design is crucial for achieving high efficiency and selectivity.

Despite the versatility of the quinoxaline scaffold in other areas of catalysis, a review of the scientific literature indicates that the application of this compound or its direct derivatives as catalysts or ligands in oxygen transfer reactions is not a well-documented field. The research focus for quinoxaline-based compounds has predominantly been in areas such as cross-coupling, medicinal chemistry, and materials science rather than oxidation catalysis.

Organic Synthesis Intermediates

One of the most significant applications of this compound in catalysis is its role as a versatile intermediate in the synthesis of more complex molecules, particularly through transition metal-catalyzed cross-coupling reactions. The carbon-chlorine bond at the C2 position is a reactive handle that allows for the construction of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are especially prominent in this context. The lability of the C2-Cl bond makes this compound an ideal substrate for a range of transformations that are fundamental to modern organic synthesis. These methods provide reliable pathways to functionalized quinoxalines, which are themselves important structural motifs in medicinal chemistry and materials science.

Below is a table summarizing potential cross-coupling reactions where this compound could serve as a key building block.

| Reaction Name | Catalyst System (Typical) | Reagent | Bond Formed | Resulting Product Class |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Aryl/Vinyl Boronic Acid | C-C | 2-Aryl/Vinyl-7-methylquinoxaline |

| Heck Coupling | Pd(OAc)₂ / Phosphine Ligand | Alkene | C-C | 2-Alkenyl-7-methylquinoxaline |

| Sonogashira Coupling | Pd-complex / Cu(I) salt | Terminal Alkyne | C-C (sp) | 2-Alkynyl-7-methylquinoxaline |

| Buchwald-Hartwig Amination | Pd-complex / Base | Amine (R₂NH) | C-N | 2-Amino-7-methylquinoxaline |

| Stille Coupling | Pd-complex | Organostannane (R-SnR'₃) | C-C | 2-Alkyl/Aryl-7-methylquinoxaline |

| Negishi Coupling | Pd or Ni complex | Organozinc reagent (R-ZnX) | C-C | 2-Alkyl/Aryl-7-methylquinoxaline |

These reactions demonstrate the immense synthetic utility of this compound. By choosing the appropriate coupling partner and catalytic system, chemists can selectively introduce a wide array of functional groups at the C2 position, paving the way for the creation of novel compounds with tailored properties.

Advanced Research Areas for Quinoxaline Based Materials

Organic Semiconductors and Electronic Materials

Quinoxaline (B1680401) derivatives are widely recognized for their potential as n-type organic semiconductors due to the electron-deficient nature of the pyrazine (B50134) ring. This property facilitates electron injection and transport, which is crucial for the fabrication of organic electronic devices. The presence of the electron-withdrawing chloro group in 2-Chloro-7-methylquinoxaline is expected to further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, a desirable characteristic for efficient electron transport. The methyl group, being electron-donating, can subtly modulate the electronic properties and may also influence the solid-state packing of the molecules, which is a critical factor in determining charge mobility.

The reactive chloro atom at the 2-position serves as a versatile handle for further chemical modifications. Through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig, the quinoxaline core can be extended with various aromatic or heteroaromatic units. This allows for the precise tuning of the electronic bandgap, charge carrier mobility, and other semiconductor properties. Research into polymers and small molecules incorporating the this compound unit could lead to the development of new high-performance materials for organic field-effect transistors (OFETs) and other electronic components.

Table 1: Representative Electron Mobility of Quinoxaline-Based Organic Semiconductors

| Quinoxaline Derivative | Device Configuration | Electron Mobility (cm²/Vs) |

| 2,3-Diphenyl-5,8-di(thiophen-2-yl)quinoxaline | Top-Contact/Bottom-Gate OTFT | 1.3 x 10⁻³ |

| Poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)] | OFET | 0.1 - 1.0 |

| N,N'-dialkyl-dibenzo[a,c]phenazine-9,14-diyl | Single-Crystal FET | up to 6.2 |

Note: This table presents data for various quinoxaline derivatives to illustrate the potential performance of materials based on this scaffold. Specific data for this compound is not currently available.

Luminescent and Electroluminescent Materials (OLEDs)

The rigid and planar structure of the quinoxaline core provides a good platform for creating efficient light-emitting materials. Quinoxaline-based compounds have been investigated as both fluorescent and phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). They can function as electron-transporting layers (ETLs), host materials for phosphorescent emitters, or as the emissive layer itself.

The functionalization of this compound is key to unlocking its potential in OLEDs. The chloro group can be substituted with various chromophoric moieties to tune the emission color from blue to red. Furthermore, the introduction of bulky substituents can prevent intermolecular aggregation, which often leads to fluorescence quenching in the solid state. The inherent electron-transporting properties of the quinoxaline core can also contribute to balanced charge injection and recombination within the OLED device, leading to higher efficiency and longer operational stability. The development of thermally activated delayed fluorescence (TADF) emitters based on the this compound scaffold is another promising research direction.

Dyes and Fluorescent Agents

The quinoxaline ring system is a known fluorophore, and its derivatives are utilized as fluorescent dyes and probes in various applications, including biological imaging and chemical sensing. The fluorescence properties of quinoxaline derivatives, such as their emission wavelength and quantum yield, are highly sensitive to the nature and position of substituents on the aromatic ring.

The this compound molecule offers a platform for the synthesis of novel fluorescent dyes. The chloro group can be replaced by electron-donating groups, such as amines or alkoxides, to create push-pull systems that often exhibit strong intramolecular charge transfer (ICT) and result in red-shifted and more intense fluorescence. The methyl group can also be functionalized to attach the dye to specific targets. The development of fluorescent probes based on this compound could lead to new tools for detecting specific ions, molecules, or changes in the microenvironment.

Organic Photovoltaics

In the field of organic photovoltaics (OPVs), quinoxaline derivatives have been explored as electron-acceptor materials to be used in conjunction with electron-donor polymers or small molecules in the active layer of solar cells. The electron-deficient nature of the quinoxaline core is advantageous for accepting electrons generated upon light absorption.

By modifying the this compound structure, its electron affinity and absorption spectrum can be tailored to match those of common donor materials, which is crucial for efficient charge separation and collection. The chloro substituent provides a convenient point for chemical modification to create non-fullerene acceptors (NFAs). Research in this area would involve synthesizing derivatives of this compound with extended π-conjugation to enhance light absorption in the visible and near-infrared regions of the solar spectrum.

Table 2: Performance of Quinoxaline-Based Acceptors in Organic Solar Cells

| Donor Material | Quinoxaline-Based Acceptor | Power Conversion Efficiency (%) |

| PTB7-Th | 2,3-bis(4-(2-ethylhexyloxy)phenyl)-6,7-difluoroquinoxaline | 6.5 |

| P3HT | Poly(3-hexylthiophene) | Quinoxaline-containing copolymer |

| PTQ10 | IDT acceptor | >12 |

Note: This table shows representative data for various quinoxaline-based acceptors to indicate the potential of this class of materials in OPVs. Data for this compound is not available.

Chemical Switches

The concept of molecular switches, which can reversibly change their properties in response to external stimuli such as light, heat, or chemical agents, is a fascinating area of nanotechnology. The quinoxaline scaffold can be incorporated into larger molecular systems that exhibit switching behavior.

The reactivity of the chloro group in this compound could be exploited to create such systems. For instance, it could be functionalized with a photochromic moiety, leading to a molecule whose electronic or optical properties can be modulated by light. The electron-deficient nature of the quinoxaline core could also be utilized in redox-switchable systems, where the binding of an electron or a chemical species alters the conformation or electronic state of the molecule.

Building Blocks for Anion Receptors and Macrocyclic Receptors

The electron-deficient quinoxaline ring can participate in non-covalent interactions with anions, making it a potential component for the design of anion receptors. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the aromatic C-H bonds can act as weak hydrogen bond donors.

By functionalizing this compound with appropriate hydrogen-bond donating groups (e.g., amides, ureas) at the chloro position, it is possible to create receptors that can selectively bind to specific anions. The methyl group can provide steric hindrance to fine-tune the shape of the binding cavity. Furthermore, incorporating the this compound unit into larger macrocyclic structures could lead to receptors with high affinity and selectivity for various guest molecules.

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. They have shown great promise in applications such as gas storage, catalysis, and sensing. The rigid and planar geometry of the quinoxaline unit makes it an excellent building block for the construction of robust and porous COFs.

The this compound molecule, with its reactive chloro group, can be used as a monomer in the synthesis of COFs. For example, it could be polymerized with other multifunctional monomers through reactions that form strong covalent bonds. The resulting quinoxaline-based COFs would be expected to have high thermal and chemical stability. The nitrogen atoms within the quinoxaline units could act as active sites for catalysis or as binding sites for guest molecules. The porosity and electronic properties of the COF could be tuned by the choice of the co-monomers and the linkage chemistry.

Environmental and Sustainable Chemistry Perspectives

Minimizing Environmental Impact in Synthesis

Traditional synthetic routes for quinoxaline (B1680401) derivatives often rely on methods that involve hazardous solvents, harsh reaction conditions, and toxic reagents, leading to significant environmental concerns. ijirt.orgsruc.ac.uk Green chemistry offers a transformative approach by focusing on the development of environmentally benign and efficient synthetic pathways. ekb.egijirt.org

Key strategies to minimize the environmental impact of 2-Chloro-7-methylquinoxaline synthesis include:

Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives is a primary focus. Water, being non-toxic and readily available, is an excellent medium for some quinoxaline syntheses. researchgate.net Polyethylene glycol (PEG), particularly PEG-400, has also been successfully used as a recyclable and eco-friendly solvent that can enhance reaction rates. researchgate.netripublication.com

Alternative Energy Sources: The use of microwave irradiation and ultrasound-assisted synthesis has emerged as an energy-efficient technique. benthamdirect.comijirt.org These methods can significantly reduce reaction times from hours to minutes, increase product yields, and often allow for solvent-free conditions. researchgate.net

Catalysis: The development of reusable and non-toxic catalysts is central to sustainable synthesis. benthamdirect.com Heterogeneous catalysts, such as montmorillonite (B579905) K-10 clay and alumina-supported heteropolyoxometalates, offer advantages like easy separation from the reaction mixture and the potential for recycling, which minimizes waste. nih.govnih.gov

| Parameter | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Solvents | Often uses hazardous/volatile organic solvents. | Employs green solvents like water, PEG, or solvent-free conditions. researchgate.net |

| Catalysts | May use strong acid/base catalysts that are difficult to recover. nih.gov | Utilizes reusable nanocatalysts, polymers, or solid acid catalysts. benthamdirect.comnih.gov |

| Energy | Typically requires prolonged heating (conventional reflux). nih.gov | Uses energy-efficient techniques like microwave or ultrasound. ijirt.org |

| Reaction Time | Can be lengthy, often several hours. nih.gov | Significantly reduced, often to minutes. researchgate.net |

| Waste Generation | Higher, due to stoichiometric reagents and solvent use. | Minimized through catalysis and improved efficiency. tandfonline.com |

Waste Reduction and Atom Economy

A core principle of green chemistry is the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product. wordpress.com This concept is quantified by the metric of "atom economy," which measures the efficiency of a reaction in converting reactant atoms to product atoms. primescholars.com

Atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy are inherently more sustainable as they generate less waste. scranton.edu Addition and rearrangement reactions are ideal, with a theoretical atom economy of 100%, whereas substitution and elimination reactions are less efficient as they produce byproducts. primescholars.com

For the synthesis of this compound, selecting a synthetic route with a high atom economy is crucial for waste reduction. For instance, a condensation reaction between a substituted o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound is a common method for forming the quinoxaline core. While effective, this reaction produces water as a byproduct, lowering its atom economy. Research into catalytic cycles and reaction pathways that minimize or utilize byproducts is an active area of sustainable chemistry. tandfonline.com

| Reaction Type | General Equation | Theoretical Atom Economy | Waste Implication |

|---|---|---|---|

| Addition | A + B → C | 100% | No atoms are wasted as byproducts. scranton.edu |

| Substitution | A-B + C → A-C + B | <100% | Byproduct 'B' is generated as waste. primescholars.com |

| Elimination | A-B → A + B | <100% | Byproduct 'B' is generated as waste. |

Renewable Feedstocks Utilization

Promising renewable feedstocks include:

Ethyl Gallate: This compound is readily available from natural sources like gallnuts and green tea leaves. It is biodegradable and can be used as a starting material to synthesize quinoxaline intermediates through green chemistry protocols, often using water or ethanol (B145695) as a solvent.

Biomass-Derived Vicinal Diols: These can be used in one-pot syntheses with 2-nitroanilines to produce quinoxaline derivatives. rsc.org This method is advantageous as it uses renewable reactants and often avoids the need for external reducing agents. rsc.org

L-arabinose: This sugar, derived from plant biomass, has been investigated as a novel, eco-friendly catalyst for synthesizing quinoxaline derivatives, enhancing the sustainability of the process. tandfonline.com

| Renewable Feedstock | Source | Role in Synthesis | Sustainability Advantage |

|---|---|---|---|

| Ethyl Gallate | Gallnuts, green tea leaves | Starting material | Biodegradable and derived from natural, renewable sources. |

| Vicinal Diols | Biomass | Reactant | Enables one-pot synthesis from renewable sources. rsc.org |

| L-arabinose | Plant biomass | Catalyst | Provides an eco-friendly and novel catalytic approach. tandfonline.com |

Biodegradability and Environmental Fate Considerations

The environmental impact of a chemical does not end with its synthesis. Understanding the biodegradability and environmental fate of this compound is essential for a complete sustainability assessment. As a chlorinated heterocyclic compound, it warrants careful consideration due to the general persistence of some organochlorine compounds in the environment. researchgate.net

Key considerations for its environmental fate include:

Persistence: The presence of a chlorine atom and a stable quinoxaline ring system may contribute to its resistance to degradation. Compounds with similar structures can be moderately persistent in soil and aquatic environments. researchgate.net

Biodegradation: The ability of microorganisms to break down the compound is a critical factor. While specific studies on this compound are not widely available, research on other chlorinated aromatic compounds shows that biodegradation can occur, although sometimes slowly. The position of the chlorine atom can significantly influence the rate and pathway of microbial degradation.

Mobility and Partitioning: The compound's solubility in water and its octanol-water partition coefficient (log K_ow) would determine its mobility in soil and its potential to bioaccumulate in organisms. Chlorinated compounds often exhibit lipophilic character, suggesting a potential to adsorb to organic matter in soil and sediment. researchgate.net

Abiotic Degradation: Processes such as photolysis (degradation by sunlight) and hydrolysis (reaction with water) could also contribute to its breakdown in the environment. For many chlorinated aromatic compounds, photolysis can be a significant degradation pathway in surface waters. researchgate.net

A comprehensive environmental risk assessment would require empirical data on these parameters.

| Parameter | Description | Relevance for this compound |

|---|---|---|

| Half-life (Soil/Water) | Time taken for 50% of the compound to degrade. | Indicates environmental persistence. Chlorinated aromatics can have long half-lives. researchgate.net |

| Biodegradation Pathway | The sequence of biochemical reactions that break down the compound. | Determines the nature of breakdown products, which could be more or less toxic. |

| log K_ow (Octanol-Water Partition Coefficient) | Ratio of a chemical's concentration in octanol (B41247) vs. water. | Predicts tendency to bioaccumulate in fatty tissues of organisms. researchgate.net |

| Hydrolysis/Photolysis Rate | Rate of degradation due to water and sunlight. | Important abiotic degradation pathways, especially in aquatic environments. researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Polyethylene glycol (PEG) |

| Ethyl Gallate |

| L-arabinose |

| Water |

| Ethanol |

Future Research Directions and Challenges

Scaling Up Green Synthesis Methods for Industrial Applications

The transition from laboratory-scale synthesis to industrial production presents a significant hurdle for many promising chemical compounds, including quinoxaline (B1680401) derivatives. Traditional synthesis methods often rely on harsh conditions, toxic catalysts, and hazardous organic solvents, making them environmentally unsustainable and economically challenging to scale up. rsc.orgresearchgate.net Recent advancements have focused on "green chemistry" protocols that are more eco-friendly and efficient. benthamdirect.comekb.eg

A highly efficient, catalyst-free protocol has been reported for synthesizing quinoxalines in methanol (B129727) at room temperature, achieving good yields in just one minute and demonstrating scalability up to at least a 10-gram scale. researchgate.net Other green approaches utilize reusable nanocatalysts, such as copper oxide nanoparticles derived from waste orange peel extract, which offer high yields and easy catalyst recyclability. nih.gov The use of alternative energy sources like microwave irradiation and ultrasonic waves has also been explored to create more sustainable synthetic routes. benthamdirect.com

However, the challenge lies in maintaining efficiency and cost-effectiveness at an industrial scale. Many green methods that perform well in the lab may face issues with catalyst stability, reaction kinetics, and product purification when scaled up. Future research must focus on developing robust and economically viable green protocols that can be seamlessly integrated into large-scale manufacturing processes. nih.gov

Exploration of Novel Green Catalysts and Solvents

A key aspect of green synthesis is the use of environmentally benign catalysts and solvents. Research is actively exploring alternatives to conventional, often toxic, transition metal catalysts and volatile organic solvents. rsc.orgresearchgate.net

Novel Catalysts:

Nanocatalysts: Magnetic nanoparticles, such as Fe3O4, have been used for the synthesis of quinoxalines, allowing for easy recovery and reuse of the catalyst. nih.gov

Bio-based Catalysts: Ionic liquids functionalized on cellulose (B213188) and sulfo-anthranilic acid functionalized alginate have been developed as heterogeneous catalysts. nih.govnih.gov

Metal-Free Catalysts: Simple and mild reagents like ammonium (B1175870) bifluoride have proven effective in catalyzing quinoxaline synthesis in aqueous ethanol (B145695). nih.gov

Green Solvents:

Water and Ethanol: These are preferred solvents due to their low toxicity and environmental impact. nih.govnih.gov

Solvent-Free Conditions: Some protocols have been developed that eliminate the need for a solvent altogether, further reducing waste. ekb.egnih.gov

Deep Eutectic Solvents (DES): A combination of choline (B1196258) chloride and glycerol (B35011) has been used as a bio-renewable deep eutectic solvent for the one-pot synthesis of quinoxaline derivatives. researchgate.net

Future work should continue to expand the toolkit of green catalysts and solvents, focusing on materials that are renewable, biodegradable, and highly efficient. The goal is to develop synthetic methodologies with a high atom economy and minimal environmental footprint. rsc.orgnih.gov

Development of Efficient Quinoxaline Therapeutic Agents

The quinoxaline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. mdpi.comijpsjournal.com Derivatives have been investigated for their potential as anticancer, antibacterial, antiviral, anti-inflammatory, and antiprotozoal agents. ijpsjournal.comnih.govbenthamscience.comipp.ptnih.gov

| Therapeutic Area | Target/Mechanism | Example Quinoxaline Derivatives |

| Anticancer | Kinase inhibitors (e.g., VEGFR-2), Topoisomerase II inhibitors, Apoptosis inducers | BMS-345541, NVP-BSK805, XK469 |

| Antibacterial | DNA synthesis inhibition | Quinoxaline 1,4-dioxides, Quinacillin |

| Antiviral | HIV-1 Reverse Transcriptase (RT) inhibition, NS1A protein interaction (Influenza A) | 6-chloro-7-fluoroquinoxaline derivatives |

| Anti-inflammatory | κ-opioid receptor (KOR) agonists | Perhydroquinoxaline scaffold derivatives |

| Antiprotozoal | Inhibition of Entamoeba histolytica, Plasmodium falciparum | 1-[thiazole[4,5-b]quinoxaline-2-yl]-3-phenyl-2-pyrazolines, Quinoxaline 1,4-dioxides |

The development pipeline involves designing and synthesizing new derivatives, often by linking different pharmacophoric groups to the quinoxaline core, to enhance activity and selectivity against specific biological targets. nih.gov For instance, incorporating sulfonamide moieties has been shown to enhance the therapeutic potential of quinoxalines. mdpi.com Future efforts will focus on optimizing these lead compounds to create potent and selective therapeutic agents for a variety of diseases, including neuroinflammatory disorders and multidrug-resistant infections. ipp.ptnih.gov

Addressing Challenges of Low Solubility, Mutagenicity, and Resistance

Despite their therapeutic promise, the development of quinoxaline-based drugs is hampered by several significant challenges.

Low Solubility: Many quinoxaline derivatives exhibit poor solubility in aqueous solutions, which limits their bioavailability and therapeutic efficacy. mdpi.com Strategies to overcome this include modifying side chains to incorporate more soluble groups. For example, the modification of an acetyl residue to create α-aminoketones has been used to increase the aqueous solubility of quinoxaline 1,4-dioxides. mdpi.com

Mutagenicity: Some quinoxaline compounds have been found to be mutagenic, raising safety concerns. mdpi.com The quinoxaline scaffold itself is considered a major mutagenic scaffold in some analyses. nih.gov However, mutagenicity varies significantly with substitution. For example, while quinoxaline 1,4-dioxide can be a potent mutagen, compounds like 2,3-dimethylquinoxaline (B146804) showed no significant mutagenicity in certain assays. elsevierpure.com

Drug Resistance: As with many antimicrobial and anticancer agents, the emergence of drug resistance is a major concern. ipp.ptnih.govcore.ac.uk Pathogens and cancer cells can develop mechanisms to evade the effects of quinoxaline-based drugs. nih.govcore.ac.uk Research into substituted quinoxalinones has identified compounds that can antagonize specific drug efflux pumps like P-glycoprotein (Pgp), potentially helping to overcome multidrug resistance in cancer. nih.govresearchgate.net

Addressing these challenges requires careful molecular design and extensive preclinical testing. Future research will need to focus on structure-activity relationship (SAR) studies to design compounds with improved solubility, reduced mutagenicity, and the ability to circumvent resistance mechanisms.

Further Elucidation of Mechanism of Action and Toxicity Profiles

A thorough understanding of how a drug works (its mechanism of action) and its potential for harm (its toxicity profile) is essential for safe and effective therapeutic use. For many quinoxaline derivatives, these aspects are not yet fully understood. nih.gov

The biological activity of quinoxaline 1,4-dioxides, for example, is often linked to the presence of the two N-oxide groups, which can be reduced by cellular oxidoreductases, particularly under hypoxic (low oxygen) conditions found in solid tumors and bacterial colonies. mdpi.comnih.gov This bioreductive activation is a key part of their mechanism. However, the exact molecular targets and downstream effects are still being investigated. researchgate.net Similarly, while some quinoxaline derivatives are known to inhibit specific enzymes like topoisomerase II or various kinases, the precise interactions and pathways involved require further study. nih.govtandfonline.com

Toxicity is also a critical consideration. While some derivatives like Dioxidine have shown low toxicity in recent studies, others have raised concerns. mdpi.com A comprehensive evaluation of toxicity, including cardiotoxicity, immunotoxicity, and other organ-specific effects, is necessary. Future research should employ advanced techniques in molecular biology, proteomics, and toxicology to map the detailed mechanisms of action and establish clear safety profiles for promising quinoxaline therapeutic candidates.

Design and Optimization for Specific Applications (e.g., Non-Aqueous Redox Flow Batteries)

Beyond medicine, quinoxaline derivatives are being explored for applications in materials science, particularly in energy storage. Their redox properties—the ability to gain and lose electrons—make them attractive candidates for use in redox flow batteries (RFBs). researchgate.net

Aqueous RFBs using quinoxaline derivatives have been developed, but they suffer from the inherent voltage limitations of water-based systems. nih.gov Non-aqueous redox flow batteries (NARFBs) can achieve higher voltages, but stability is a major challenge. nih.gov

Recently, a new anolyte scaffold, indolo[2,3-b]quinoxaline , was designed to create highly stable, low-reduction potential, and high-solubility materials for NARFBs. nih.govacs.orgescholarship.org By fusing an indole (B1671886) ring to the quinoxaline core, researchers were able to enhance charge delocalization and stability. acs.org Further molecular engineering, such as adding tert-butyl and methoxyethyl side chains, led to a derivative with remarkable performance characteristics. nih.govacs.org

| Compound | Application | Key Properties |

| 2,3-dimethylquinoxaline-6-carboxylic acid (DMeQUIC) | Aqueous RFB | Vulnerable to degradation via tautomerization. |

| quinoxaline-2-carboxylic acid (2QUIC) | Aqueous RFB | More resistant to tautomerization, showing increased stability. |

| 2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline | Non-Aqueous RFB | Low reduction potential (−2.01 V), high solubility (>2.7 M), and high stability. |

Future research in this area will focus on designing and optimizing new quinoxaline-based scaffolds. Using computational tools like Density Functional Theory (DFT), researchers can predict properties like tautomerization energetics and redox potentials to guide the synthesis of next-generation materials for high-performance, long-lasting energy storage systems. nsf.gov

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。